molecular formula C15H24BF3LiNO3 B7880441 Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate

Cat. No.: B7880441
M. Wt: 341.1 g/mol
InChI Key: JOXKBFDDKINTIM-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate is a chemical compound with the molecular formula C15H24BF3LiNO3 and a molecular weight of 341.11 g/mol. This compound is known for its unique structure, which includes a borate group, a pyridine ring substituted with a trifluoromethyl group, and lithium ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate typically involves the reaction of 6-(trifluoromethyl)pyridin-2-ylboronic acid with lithium triisopropoxide under specific conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states of the borate group.

  • Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.

  • Substitution: : Substitution reactions can occur at the pyridine ring or the borate group, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the pyridine ring or borate group.

Scientific Research Applications

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and catalysis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various medical applications.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, and influencing their activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate can be compared with other similar compounds, such as:

  • Lithium diisopropylamide (LDA)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Lithium bis(trimethylsilyl)amide (LiTMS)

These compounds share similarities in their use as strong bases and reagents in organic synthesis, but they differ in their specific structures and reactivity profiles. This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties.

Properties

IUPAC Name

lithium;tri(propan-2-yloxy)-[6-(trifluoromethyl)pyridin-2-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BF3NO3.Li/c1-10(2)21-16(22-11(3)4,23-12(5)6)14-9-7-8-13(20-14)15(17,18)19;/h7-12H,1-6H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXKBFDDKINTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)C(F)(F)F)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BF3LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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